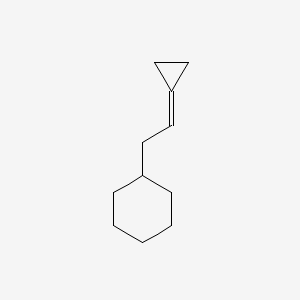![molecular formula C12H8N2O3 B12536657 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)-](/img/structure/B12536657.png)
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes and are implicated in several types of cancers .
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)- typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine coreIndustrial production methods often involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the furan ring can be substituted with different functional groups under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to inhibit FGFRs makes it a valuable tool in studying cellular signaling pathways.
Medicine: Due to its potential anti-cancer properties, it is being investigated as a therapeutic agent for various cancers.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The compound exerts its effects primarily by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are involved in signal transduction pathways that regulate cell proliferation, differentiation, and survival. By binding to these receptors, 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)- blocks their activation, thereby inhibiting downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt. This inhibition can lead to reduced tumor growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)- can be compared with other pyrrolo[2,3-b]pyridine derivatives. Similar compounds include:
- 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
- 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid
What sets 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)- apart is its unique substitution pattern, which imparts distinct biological activities and chemical reactivity .
Eigenschaften
Molekularformel |
C12H8N2O3 |
|---|---|
Molekulargewicht |
228.20 g/mol |
IUPAC-Name |
3-(furan-3-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C12H8N2O3/c15-12(16)8-3-9-10(7-1-2-17-6-7)5-14-11(9)13-4-8/h1-6H,(H,13,14)(H,15,16) |
InChI-Schlüssel |
MHMUWVXRNYMYEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC=C1C2=CNC3=C2C=C(C=N3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


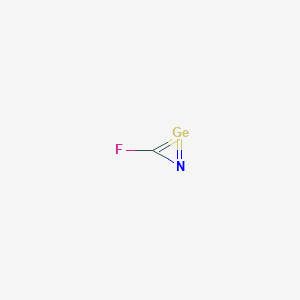
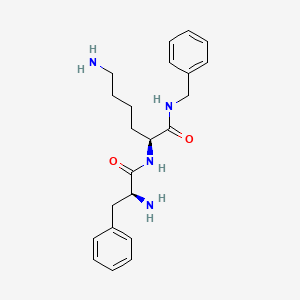
![3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one](/img/structure/B12536578.png)
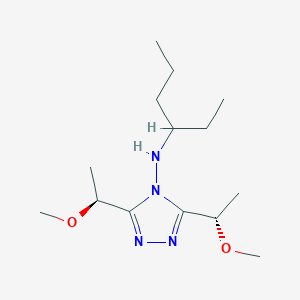
![2H-Pyran, 2-[[3-bromo-4-(methoxymethoxy)phenyl]methoxy]tetrahydro-](/img/structure/B12536595.png)
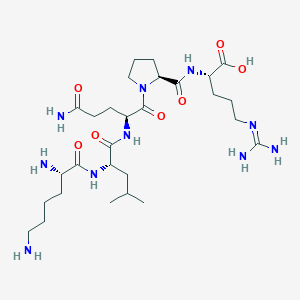
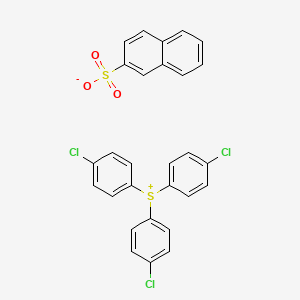
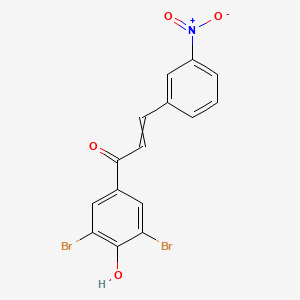
![N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine](/img/structure/B12536633.png)
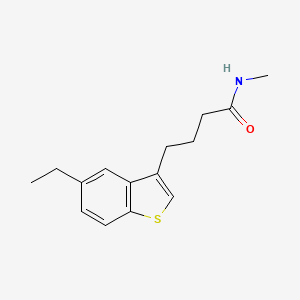

![2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole](/img/structure/B12536648.png)
